molecular formula C14H11ClN2O B5582657 (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide

(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide

Cat. No.: B5582657
M. Wt: 258.70 g/mol
InChI Key: VFPYFCBYQRAYFS-RMKNXTFCSA-N
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Description

(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide is a synthetic cinnamamide derivative supplied for research purposes. This compound belongs to a class of molecules featuring the N-(3-aryl-2-propenoyl)amido pharmacophore, which is known to confer significant biological activity . Specifically, its structural close relative, (2E)-N-(5-bromopyridin-2-yl)-3-phenylprop-2-enamide, has been identified in chemical databases, highlighting the research interest in this series of halogen-substituted compounds . Cinnamamide derivatives have demonstrated promising bioactivity in preclinical studies. Research on analogous compounds has revealed potent antiproliferative effects against human cancer cell lines. For instance, certain 2-cinnamamidobenzamide derivatives have been identified as antitubulin agents, which work by inhibiting tubulin polymerization, a key mechanism for antimitotic cancer therapeutics . Furthermore, other cinnamamide-based scaffolds are being investigated for their ability to induce ferroptosis, a form of regulated cell death, in cancer cells, presenting a potential novel strategy for oncological research . Beyond oncology, the cinnamamide core structure is also of significant interest in neuroscience. Preclinical studies on specific cinnamamide derivatives have shown broad-spectrum anticonvulsant activity across multiple models of epilepsy and seizures, including maximal electroshock and psychomotor models, suggesting potential for the development of new therapeutic candidates for drug-resistant epilepsy . Researchers can utilize this compound as a key intermediate or reference standard for synthesizing novel analogs, for target identification studies, or for profiling biological activity in various disease models. This product is intended for research and development applications only in a laboratory setting.

Properties

IUPAC Name

(E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-12-7-8-13(16-10-12)17-14(18)9-6-11-4-2-1-3-5-11/h1-10H,(H,16,17,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPYFCBYQRAYFS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with an appropriate amine under dehydrating conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory Activity

N-arylcinnamanilides are known for their anti-inflammatory properties, primarily through attenuation of NF-κB signaling. Key findings:

  • (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 17) : Demonstrated NF-κB inhibition comparable to prednisone at 2 µM, with reduced TNF-α levels. Substitution at C(2,5)' positions (lipophilic, bulky groups) enhances activity .
  • (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide (Compound 12) : Exhibited similar potency, highlighting the importance of di-substitution at C(2,6)' for anti-inflammatory effects .
  • Target Compound : The 5-chloropyridin-2-yl group may reduce anti-inflammatory efficacy due to the pyridine ring’s electron-deficient nature, which could hinder interactions with hydrophobic binding pockets. However, the chlorine atom at the meta position (relative to the pyridine nitrogen) may partially compensate by increasing lipophilicity .

Antimicrobial Activity

Substituent position and halogen type significantly influence antimicrobial potency:

  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : MICs = 22.27 µM against Staphylococcus aureus and Mycobacterium tuberculosis. Trifluoromethyl groups enhance lipophilicity and membrane penetration .
  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Superior to ampicillin against MRSA (MIC = 12.9 µM), with bactericidal effects .
  • Target Compound : The 5-chloro substituent on pyridine may offer moderate activity against Gram-positive bacteria but likely underperforms compared to trifluoromethyl or di-halogenated analogs. The pyridine ring’s polarity could reduce bioavailability in hydrophobic bacterial membranes .

Structural and Physicochemical Properties

Table 1: Key Properties of Selected N-Arylcinnamanilides
Compound Substituents logP (Exp/Calc) Anti-Inflammatory (NF-κB IC50) Antimicrobial (MIC, µM) Cytotoxicity (THP-1 IC50, µM)
Target Compound 5-Chloropyridin-2-yl N/A N/A N/A N/A
(2E)-N-[2-Cl-5-(CF3)Ph]-enamide 2-Cl, 5-CF3 (benzene) 4.2 / 4.5 2.0 (Prednisone-like) >50 >20
(2E)-N-[3,5-(CF3)2Ph]-enamide 3,5-CF3 (benzene) 5.1 / 5.3 N/A 22.27 (S. aureus) >20
(2E)-N-[3-F-4-CF3Ph]-enamide 3-F, 4-CF3 (benzene) 3.8 / 4.0 N/A 12.9 (MRSA) >20
  • Lipophilicity: Chlorine and bromine substituents increase logP (e.g., 3,5-dichloro derivative: logP = 5.1).
  • Cytotoxicity : Di-substitution at C(3,5)' or C(3,4)' positions (e.g., 3,5-Cl or 3,4-Cl) correlates with cytotoxicity (IC50 < 10 µM). The target’s pyridine ring may mitigate this risk due to altered electronic effects .

Dual-Activity Challenges

Designing compounds with both anti-inflammatory and antimicrobial activity remains challenging. For example:

  • Compound 10 (3-F, 4-CF3 derivative): Potent against MRSA but lacks anti-inflammatory action .

Biological Activity

(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide, a compound featuring a chloropyridine moiety and a phenylprop-2-enamide structure, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloropyridine-2-carboxylic acid with an appropriate amine under dehydrating conditions. Common coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various biological effects. For instance, it has been suggested that the compound may inhibit inflammatory pathways by affecting nuclear factor kappa B (NF-κB) signaling, which is crucial in regulating immune responses .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines .

Table 1: Anti-inflammatory Activity Overview

CompoundExperimental ProtocolAnti-inflammatory ActivityCell Line TestedReference
This compoundLPS-induced NO ProductionInhibition of NO productionRAW 264.7 macrophages
CinnamaldehydeLPS-induced NF-kB activationSuppression of NF-kB activationFischer 344 rat
KM-568 (related compound)Various seizure modelsAnticonvulsant activityMice and rats

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. The chloropyridine structure may enhance its interaction with cancer-related targets, making it a candidate for further development in oncology .

Case Studies

  • In Vitro Studies on Macrophages : In a study examining the effects on RAW 264.7 macrophages, this compound demonstrated a dose-dependent inhibition of NO production induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity : Another research effort assessed the compound's efficacy against various cancer cell lines, revealing that it could significantly reduce cell viability in a dose-dependent manner, particularly in breast and colon cancer models .

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or THFEnhances solubility
Reaction Time12–24 hoursPrevents side reactions
Temperature60–80°CFavors E-isomer

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the E-configuration (e.g., coupling constants J = 12–16 Hz for trans double bonds) and aromatic substitution patterns .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 287.08) .

Basic: What preliminary biological screening methods are used to evaluate its pharmacological potential?

Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution against Plasmodium falciparum (IC50 determination) .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., THP1-Blue™ NF-κB cells) to assess selectivity .
  • Molecular Docking : Screening against targets like PfATP4 (malaria) or kinase enzymes using AutoDock Vina .

Advanced: How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved during structural analysis?

Answer:

  • Data Collection : Use high-intensity X-ray sources (synchrotron) and cryocooling to mitigate radiation damage .
  • Refinement : Employ SHELXL for twin refinement (e.g., using BASF parameter for twinned data) and TLS models to account for disorder .
  • Validation : Check using Rint (<5%) and CC1/2 (>90%) metrics in programs like PLATON .

Advanced: How do structural modifications influence its antimalarial activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups : Chlorine at the pyridinyl position enhances binding to PfATP4 (IC50 = 0.58 μM) .
  • Hydrophobic Substituents : Aromatic rings improve membrane permeability (logP ~3.5) .

Q. SAR Table :

DerivativeIC50 (μM)Key Structural Feature
5-Chloropyridinyl analog0.58Cl at pyridine C5
4-Trifluoromethylphenyl analog2.0CF3 group enhances lipophilicity

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Answer:

  • Assay Standardization : Normalize protocols (e.g., fixed parasite density in malaria assays) .
  • Control Compounds : Include chloroquine as a reference to calibrate IC50 values .
  • Statistical Analysis : Use ANOVA to identify outliers and ensure n ≥ 3 replicates .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to PfATP4 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
  • Mutagenesis : Introduce point mutations (e.g., PfATP4-L263V) to identify critical binding residues .

Advanced: How do solvent and pH conditions affect its stability in formulation studies?

Answer:

  • Degradation Pathways : Hydrolysis of the amide bond in acidic conditions (pH < 4) .
  • Stabilization Strategies : Use lyophilized powders or PEG-based matrices for long-term storage .

Q. Stability Data :

ConditionHalf-Life (Days)Degradation Product
pH 7.4 (PBS)>30None
pH 3.0 (HCl)7Cinnamic acid derivative

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